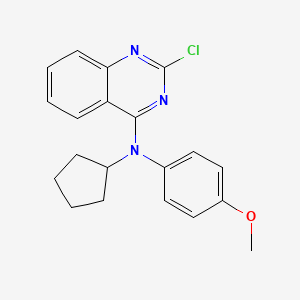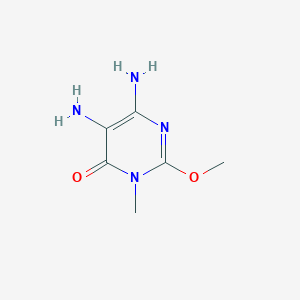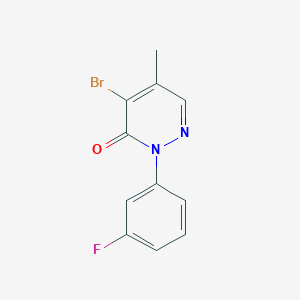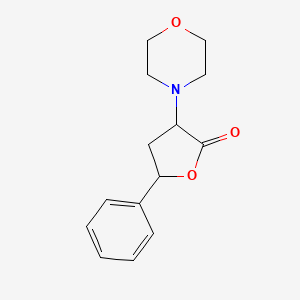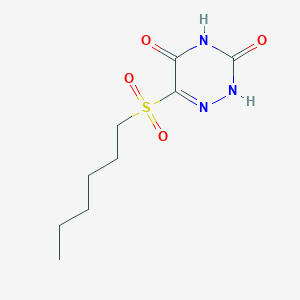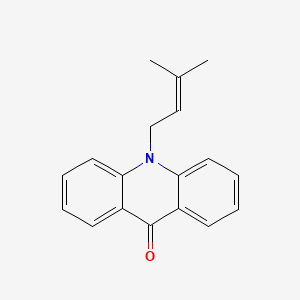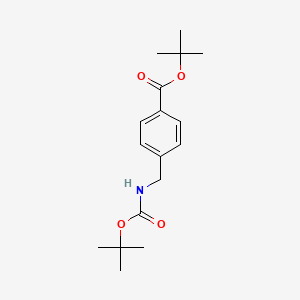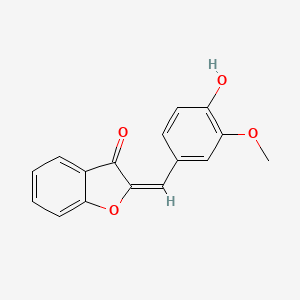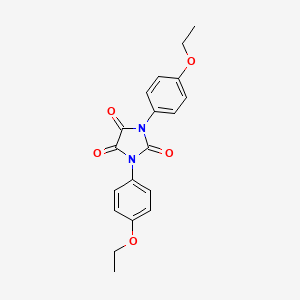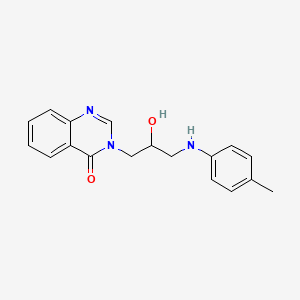
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a hydroxy and p-tolylamino substituent, making it a unique molecule with potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the p-Tolylamino Group: The p-tolylamino group can be introduced through nucleophilic substitution reactions, where the hydroxy group is replaced by the p-tolylamino group using reagents like p-toluidine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The p-tolylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
p-Toluidine, other nucleophiles.Major Products Formed
Oxidation: Formation of quinazolinone derivatives with carbonyl groups.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and p-tolylamino groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The quinazolinone core may interact with nucleic acids or proteins, affecting cellular processes such as signal transduction, gene expression, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone: The parent compound with a similar core structure but lacking the hydroxy and p-tolylamino substituents.
2-Hydroxyquinazolinone: A derivative with a hydroxy group at the 2-position.
3-Aminoquinazolinone: A derivative with an amino group at the 3-position.
Uniqueness
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one is unique due to the presence of both hydroxy and p-tolylamino groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
65971-10-0 |
|---|---|
Fórmula molecular |
C18H19N3O2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-[2-hydroxy-3-(4-methylanilino)propyl]quinazolin-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-13-6-8-14(9-7-13)19-10-15(22)11-21-12-20-17-5-3-2-4-16(17)18(21)23/h2-9,12,15,19,22H,10-11H2,1H3 |
Clave InChI |
DFDRFVQZIVMSIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NCC(CN2C=NC3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


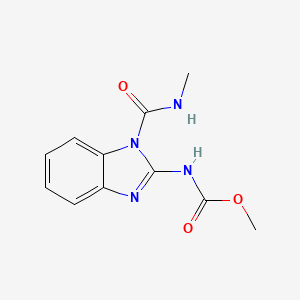
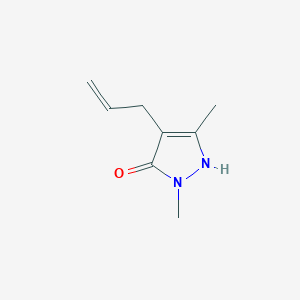
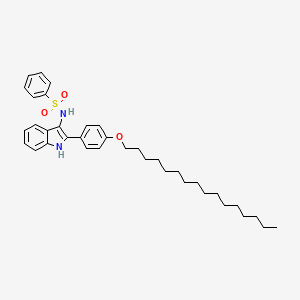
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
